Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is an organic compound with the molecular formula C10H20N2O3. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with an appropriate ethylcarbamoyl derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like 1,4-dioxane. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and efficiency. The industrial process may also involve purification steps, such as crystallization or distillation, to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
Ethyl carbamate: Another carbamate compound with different reactivity and applications.
N-tert-butoxycarbonyl derivatives: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the ethylcarbamoyl moiety. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-(ethylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6-11-8(13)7(2)12-9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYXQFLOYFCQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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